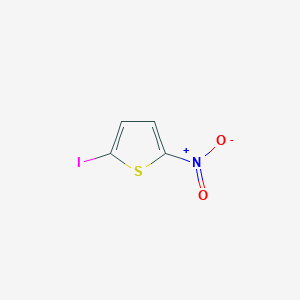
Propan-2-yl hexadecylcarbamate
Vue d'ensemble
Description
Propan-2-yl hexadecylcarbamate, also known as PHC, is a synthetic compound that belongs to the class of carbamates. It is widely used in scientific research for its ability to modify the surface properties of various materials. PHC is a white, odorless powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of Propan-2-yl hexadecylcarbamate is not fully understood. However, it is believed that this compound forms a monolayer on the surface of the material, which modifies its surface properties. The hydrophobic alkyl chains of this compound interact with the hydrophobic surface of the material, while the carbamate group interacts with the solvent. This results in a change in the surface energy and surface tension of the material.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is considered to be a non-toxic compound and is classified as a Generally Recognized As Safe (GRAS) substance by the Food and Drug Administration (FDA).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Propan-2-yl hexadecylcarbamate in lab experiments are its ability to modify the surface properties of various materials, its non-toxic nature, and its ease of synthesis. However, the limitations of using this compound are its limited solubility in water and its sensitivity to moisture.
Orientations Futures
There are several future directions for the use of Propan-2-yl hexadecylcarbamate in scientific research. One direction is the development of this compound-based materials for drug delivery applications. Another direction is the use of this compound as a surface modifier for biomaterials such as implants and prosthetics. Additionally, this compound can be used in the development of new materials for energy storage and conversion applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has a wide range of applications in scientific research. It is commonly used as a surface modifier for various materials and has the potential to be used in the development of new materials for drug delivery, biomaterials, and energy storage and conversion applications. The ease of synthesis and non-toxic nature of this compound make it an attractive compound for use in lab experiments.
Applications De Recherche Scientifique
Propan-2-yl hexadecylcarbamate has a wide range of applications in scientific research. It is commonly used as a surface modifier for various materials such as nanoparticles, polymers, and metals. This compound can be used to improve the stability, solubility, and dispersibility of these materials. It can also be used to enhance the adhesion between different materials and to control the release of drugs from nanoparticles.
Propriétés
IUPAC Name |
propan-2-yl N-hexadecylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(22)23-19(2)3/h19H,4-18H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMCTIRBSNSOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978866 | |
| Record name | Propan-2-yl hydrogen hexadecylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6298-78-8 | |
| Record name | NSC42405 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propan-2-yl hydrogen hexadecylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



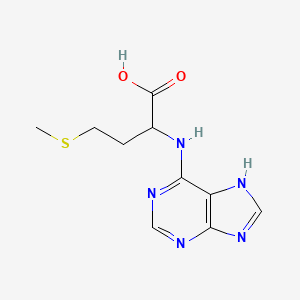

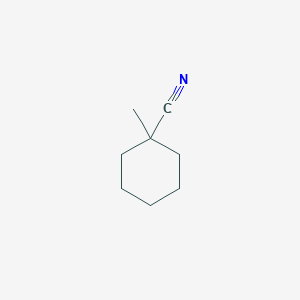
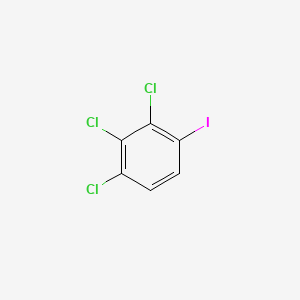
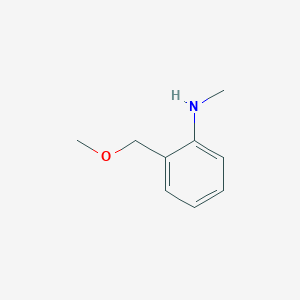
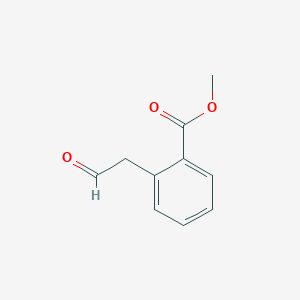
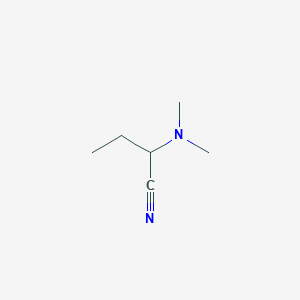


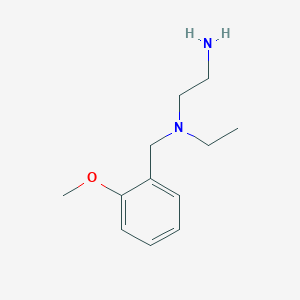
![[3,4'-Bipyridin]-6(1H)-one](/img/structure/B3055011.png)
